molecular formula C18H34O2 B14627526 Ethyl 3,7,11,11-tetramethyldodec-2-enoate CAS No. 55143-93-6

Ethyl 3,7,11,11-tetramethyldodec-2-enoate

Cat. No.: B14627526
CAS No.: 55143-93-6
M. Wt: 282.5 g/mol
InChI Key: FPIISEAYAGWGNX-UHFFFAOYSA-N
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Description

Ethyl 3,7,11,11-tetramethyldodec-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derived from dodecenoic acid and ethanol. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its distinct chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,7,11,11-tetramethyldodec-2-enoate typically involves the esterification of dodecenoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . The reaction can be represented as follows:

Dodecenoic acid+EthanolH2SO4Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water\text{Dodecenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Dodecenoic acid+EthanolH2​SO4​​Ethyl 3,7,11,11-tetramethyldodec-2-enoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient separation techniques to remove water and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7,11,11-tetramethyldodec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3,7,11,11-tetramethyldodec-2-enoate has various applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 3,7,11,11-tetramethyldodec-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,7,11,11-tetramethyldodec-2-enoate is unique due to its specific arrangement of methyl groups and the length of its carbon chain.

Properties

CAS No.

55143-93-6

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

ethyl 3,7,11,11-tetramethyldodec-2-enoate

InChI

InChI=1S/C18H34O2/c1-7-20-17(19)14-16(3)11-8-10-15(2)12-9-13-18(4,5)6/h14-15H,7-13H2,1-6H3

InChI Key

FPIISEAYAGWGNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)C

Origin of Product

United States

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